2-(ADAMANTAN-1-YL)-1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE
Overview
Description
2-(ADAMANTAN-1-YL)-1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE is a synthetic organic compound characterized by the presence of an adamantane group, a chlorophenyl group, and a trifluorobutane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ADAMANTAN-1-YL)-1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Introduction of the Chlorophenyl Group: The chlorophenyl group is incorporated via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative is reacted with a nucleophile.
Formation of the Trifluorobutane-1,3-Dione Moiety: The trifluorobutane-1,3-dione moiety is synthesized through a Claisen condensation reaction, where an ester is reacted with a ketone in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies.
Chemical Reactions Analysis
Types of Reactions
2-(ADAMANTAN-1-YL)-1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(ADAMANTAN-1-YL)-1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(ADAMANTAN-1-YL)-1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group provides steric bulk, which can influence the compound’s binding affinity and selectivity. The trifluorobutane-1,3-dione moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-(ADAMANTAN-1-YL)-1-(4-METHOXYPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE: Similar structure but with a methoxy group instead of a chlorine atom.
2-(ADAMANTAN-1-YL)-1-(4-FLUOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
2-(ADAMANTAN-1-YL)-1-(4-CHLOROPHENYL)-4,4,4-TRIFLUOROBUTANE-1,3-DIONE is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
2-(1-adamantyl)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3O2/c21-15-3-1-14(2-4-15)17(25)16(18(26)20(22,23)24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,16H,5-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWZAPUFXXVPCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=C(C=C4)Cl)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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